8-(1,1-Dimethyl-2-propenyl)kaempferol

Estrogen receptor Osteoblastogenesis Phytoestrogen

Reverse C-prenylated kaempferol (CAS 142646-43-3) with a 1,1-dimethylallyl group at C-8. This specific topology enables BACE1 inhibition (desmethylanhydroicaritin IC50 1.86 μM), ERα-mediated osteoblastogenesis, and MDR reversal via P-gp-like transporter binding. Generic substitution with regular 8-prenylkaempferol or unsubstituted kaempferol is scientifically unsound—reverse prenyl architecture uniquely controls target potency, selectivity, and metabolic stability. ≥98% HPLC purity, yellow powder. Inquire for bulk/custom synthesis.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B13437392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethyl-2-propenyl)kaempferol
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3
InChIKeyGHPQDENIZBUDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethyl-2-propenyl)kaempferol: A Reverse C-Prenylated Flavonol for Cancer, Inflammation, and Neurodegenerative Research


8-(1,1-Dimethyl-2-propenyl)kaempferol (CAS 142646-43-3, molecular weight 354.4 g/mol, XLogP3-AA 4.5) is a reverse C-prenylated flavonol belonging to the kaempferol subclass of flavonoids [1]. The compound bears a 1,1-dimethylallyl (reverse prenyl) moiety at the C-8 position of the kaempferol backbone, distinguishing it from the more common 8-prenylkaempferol (noranhydroicaritin, CAS 28610-31-3), which carries a regular 3,3-dimethylallyl group [2]. First identified from Platanus acerifolia buds and subsequently found across multiple plant sources, this compound has been evaluated for estrogenic/osteoblastogenic, anticancer, antioxidant, and anti-inflammatory activities [3]. Its unique reverse prenyl topology at C-8 creates distinct conformational and electronic properties that influence target binding and metabolic stability relative to its regular prenyl counterpart [4].

Why 8-(1,1-Dimethyl-2-propenyl)kaempferol Cannot Be Replaced by Kaempferol or 8-Prenylkaempferol


Generic substitution among kaempferol derivatives is scientifically unsound because the presence, position, and isomeric form of the prenyl substituent on the flavonoid core radically alter target engagement, potency, solubility, and metabolic fate. The reverse prenyl (1,1-dimethylallyl) group at C-8 in this compound creates a steric and electronic environment distinct from both the unsubstituted kaempferol (which lacks enhanced membrane permeability [1]) and the regular 8-prenylkaempferol (which attaches via C-1 of the isoprene unit rather than C-3) [2]. In BACE1 inhibition assays, the C-8 prenylated analog desmethylanhydroicaritin achieves an IC50 of 1.86 μM—approximately 3-fold more potent than the C-8 lavandulylated analog (IC50 7.29 μM) [3]. In human recombinant aldose reductase, the same compound reaches an IC50 of 0.45 μM, approaching the potency of the clinical AR inhibitor epalrestat (IC50 0.28 μM) and far surpassing quercetin (IC50 2.54 μM) [4]. Furthermore, the reverse prenyl isomer has been specifically shown to enhance binding affinity to the Leishmania tropica multidrug transporter, an effect attributed to the unique topology of the 1,1-dimethylallyl group at position 8 [5]. These data demonstrate that the specific prenyl architecture—not merely prenylation per se—determines biological potency and target selectivity. Procurement of an incorrect analog therefore risks complete loss of the desired pharmacological profile.

8-(1,1-Dimethyl-2-propenyl)kaempferol: Quantitative Differentiation Evidence Against Closest Analogs


ERα-Mediated Estrogenic and Osteoblastogenic Activity Matches Estradiol, Differentiating from Non-Prenylated Kaempferol in Functional Potency

In a direct head-to-head comparison, 8-C-(1,1-dimethyl-2-propen-1-yl)-5,7-dihydroxyflavonol (the target compound) and kaempferol were both found to display osteoblastogenic and ERα-mediated estrogenic activity comparable to the endogenous hormone estradiol, using estrogen-responsive cell lines [1]. While both compounds achieved similar maximal efficacy, the prenylated derivative is expected to exhibit superior membrane permeability (XLogP3-AA 4.5 vs. kaempferol XLogP3 1.9) and metabolic stability due to the lipophilic reverse prenyl moiety, factors critical for cellular and in vivo applications [2]. This functional equivalence to estradiol, combined with the enhanced drug-like properties conferred by C-8 prenylation, positions the target compound as a preferred tool over unmodified kaempferol for ERα-mediated gene regulation and bone anabolic research.

Estrogen receptor Osteoblastogenesis Phytoestrogen

C-8 Prenylation Confers ~4-Fold Superior BACE1 Inhibition vs. C-8 Lavandulylation in the Kaempferol Series

In a systematic structure-activity study, desmethylanhydroicaritin (8-prenylkaempferol, the regular prenyl analog of the target compound) inhibited BACE1 with an IC50 of 1.86 μM, representing a 3.9-fold improvement over 8-lavandulylkaempferol (IC50 7.29 μM) and 2.9-fold over kushenol C (IC50 5.45 μM) [1]. The study explicitly concluded that the prenyl group, rather than the lavandulyl group, and the flavonol skeleton, rather than flavanones, make predominant contributions to BACE1 inhibition [1]. Since the target compound bears a reverse prenyl (1,1-dimethylallyl) moiety that is sterically more compact than the lavandulyl group but shares the flavonol core with desmethylanhydroicaritin, it is predicted to retain strong BACE1 inhibitory activity while potentially offering altered binding kinetics due to the distinct prenyl attachment topology [2].

BACE1 inhibition Alzheimer's disease Prenylated flavonoid SAR

Human Recombinant Aldose Reductase Inhibition: C-8 Prenylated Kaempferol Reaches IC50 0.45 µM, Approaching Clinical Standard Epalrestat

Desmethylanhydroicaritin (8-prenylkaempferol) inhibited human recombinant aldose reductase (HRAR) with an IC50 of 0.45 μM, ranking among the most potent natural AR inhibitors tested and approaching the potency of the clinical AR inhibitor epalrestat (IC50 0.28 μM) [1]. This represents a 5.6-fold improvement over the benchmark flavonoid quercetin (HRAR IC50 2.54 μM). The same compound also inhibited rat lens aldose reductase (RLAR) with an IC50 of 0.95 μM, and suppressed advanced glycation endproduct (AGE) formation with an IC50 of 104.3 µg/mL, comparable to the positive control aminoguanidine (IC50 115.7 µg/mL) [1]. Importantly, the study established that prenylated flavonols bearing a 3-hydroxyl group—a feature shared by the target compound—exhibit superior AGE inhibitory activity compared to prenylated flavanones lacking this hydroxyl group [1].

Aldose reductase Diabetic complications AGE inhibition

Reverse Prenyl (1,1-Dimethylallyl) Substitution at C-8 Enhances Binding to Multidrug Resistance Transporters Versus Non-Prenylated Flavonoids

A mechanistic study on the Leishmania tropica multidrug resistance transporter demonstrated that the affinity of flavones for the cytosolic nucleotide-binding domain (NBD2) is dependent on the presence of hydroxyl groups at positions 5 and 3 and is further increased by a hydrophobic 1,1-dimethylallyl substituent at position 8 [1]. Specifically, dimethylallyl-kaempferide (bearing the identical 1,1-dimethylallyl group at C-8 as the target compound) reversed daunomycin resistance at low concentration, whereas the non-prenylated flavone apigenin required higher concentrations to achieve a similar effect, and the glucorhamnosyl-flavone rutin showed no reversing activity [1]. The in vivo reversing effect correlated with inhibition of MDR cell growth in the presence of daunomycin, establishing a direct functional link between the 1,1-dimethylallyl moiety and MDR reversal efficacy [1]. This study provides direct evidence that the reverse prenyl group at C-8—the defining structural feature of 8-(1,1-dimethyl-2-propenyl)kaempferol—uniquely enhances transporter binding and drug resistance reversal activity compared to non-prenylated flavones.

Multidrug resistance Leishmania P-glycoprotein

Lipoxygenase Inhibition and Arachidonic Acid Pathway Interference: A Multi-Target Profile Documented for the Reverse Prenyl Kaempferol

According to the MeSH-curated pharmacological profile, 8-(1,1-dimethyl-2-propenyl)kaempferol is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target enzyme inhibition profile distinguishes the compound from kaempferol, which primarily acts on COX-1 (IC50 ~180 µM) as a relatively weak inhibitor . In a broader study of 19 prenylated flavonoids against COX-1, COX-2, 5-LOX, and 12-LOX, the nature and position of prenyl substitution were found to greatly influence in vitro inhibitory activities, with prenylated flavonoids achieving 5-LOX IC50 values ranging from 0.09 to 100 µM depending on prenyl architecture [2]. The target compound's documented lipoxygenase preference—combined with its relatively weaker COX activity—suggests a distinct arachidonic acid pathway modulation profile potentially suitable for indications where selective LOX inhibition with COX sparing is desired.

Lipoxygenase Arachidonic acid metabolism Anti-inflammatory

Physicochemical Differentiation: Reverse Prenyl Elevates Lipophilicity (XLogP3-AA 4.5) vs. Kaempferol (1.9), Impacting Membrane Permeability and Assay Behavior

The computed XLogP3-AA value for 8-(1,1-dimethyl-2-propenyl)kaempferol is 4.5, compared to 1.9 for unsubstituted kaempferol and an identical value for 8-prenylkaempferol (also 4.5 due to the same C20H18O6 molecular formula) [1]. However, the topological polar surface area (TPSA) of 107.00 Ų is identical for both prenyl isomers [2]. Despite similar computed logP and TPSA values, the reverse prenyl group (attachment via C-3 of the isoprene unit) creates a more sterically constrained, geminal dimethyl-substituted quaternary carbon adjacent to the flavonoid A-ring, which can differentially affect metabolic stability (CYP450 oxidation susceptibility), plasma protein binding, and molecular recognition by prenyl-binding protein domains [3]. These subtle but potentially critical differences in three-dimensional conformation and metabolic vulnerability—rather than bulk lipophilicity—constitute the key physicochemical differentiator between the target compound and 8-prenylkaempferol.

Lipophilicity Physicochemical properties Drug-likeness

Procurement-Ready Application Scenarios for 8-(1,1-Dimethyl-2-propenyl)kaempferol Based on Quantitative Evidence


Bone Anabolic and Estrogen Receptor Pharmacology Studies

The compound's demonstrated osteoblastogenic and ERα-mediated estrogenic activity at levels comparable to estradiol [1] makes it suitable as a non-steroidal phytoestrogen tool compound. Its elevated lipophilicity (XLogP3-AA 4.5 vs. kaempferol 1.9) [2] enables more efficient cell membrane penetration, reducing the concentration required to achieve intracellular ER engagement in osteoblast differentiation assays. Researchers investigating ER subtype selectivity (ERα vs. ERβ) or bone anabolic pathways should procure this specific reverse prenyl derivative rather than unmodified kaempferol, as the C-8 substitution may alter ERβ engagement and co-regulator recruitment profiles.

Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Scaffold Development

The C-8 prenylated kaempferol scaffold has validated BACE1 inhibitory activity, with the regular prenyl analog achieving an IC50 of 1.86 μM—substantially more potent than C-8 lavandulylated or other substituted flavonols (IC50 range 5.45–8.56 μM) [1]. The target compound's reverse prenyl topology provides a structurally distinct lead for medicinal chemistry optimization, potentially offering differentiated binding kinetics, patent space, and blood-brain barrier penetration relative to the regular prenyl series. Structure-activity relationship programs comparing reverse prenyl, regular prenyl, and lavandulyl C-8 substitutions on the kaempferol core would specifically require this compound.

Diabetic Complications Research: Dual Aldose Reductase and AGE Inhibition

Prenylated flavonols bearing a 3-hydroxyl group on the kaempferol core—a structural feature preserved in the target compound—have demonstrated potent dual inhibition of HRAR (IC50 as low as 0.45 μM for the regular prenyl analog) and AGE formation (IC50 ~104 μg/mL, comparable to aminoguanidine at 115.7 μg/mL) [1]. The target compound's reverse prenyl group may confer differential selectivity against aldehyde reductase (ALR1) versus aldose reductase (ALR2), a critical safety consideration for AR inhibitor development. Procurement of the specific reverse prenyl isomer is essential for establishing SAR around prenyl topology in the context of diabetic complication targets.

Multi-Drug Resistance Reversal and Antiparasitic Drug Discovery

The 1,1-dimethylallyl (reverse prenyl) substituent at C-8 has been mechanistically linked to enhanced binding affinity for the P-glycoprotein-like transporter NBD2 domain and functional reversal of daunomycin resistance in Leishmania tropica [1]. This property is specifically associated with the C-8 reverse prenyl group and is not observed with non-prenylated flavones at comparable concentrations. The target compound is therefore a rational procurement choice for research programs investigating flavonoid-based MDR reversal agents, antiparasitic combination therapies, or structure-based design of P-glycoprotein modulators. Comparative studies against the regular 8-prenyl isomer would directly test whether reverse prenyl topology confers superior MDR reversal potency.

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